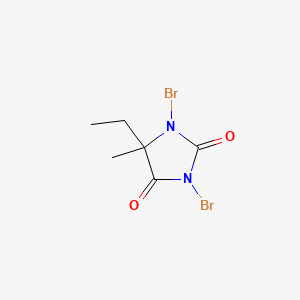

1,3-Dibromo-5-ethyl-5-methylhydantoin

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibromo-5-ethyl-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Br2N2O2/c1-3-6(2)4(11)9(7)5(12)10(6)8/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOOUNQDRWCNFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)N(C(=O)N1Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Br2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041239 | |

| Record name | 1,3-Dibromo-5-ethyl-5-methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82925-96-0 | |

| Record name | 1,3-Dibromo-5-ethyl-5-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082925960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC140333 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140333 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dibromo-5-ethyl-5-methylhydantoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-DIBROMO-5-ETHYL-5-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T00ONC56MD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Evolution of N Halogenated Hydantoins As Synthetic Reagents in Academic Contexts

The journey of N-halogenated hydantoins from niche chemicals to valuable tools in the synthetic chemist's arsenal (B13267) has been marked by a growing appreciation for their stability, selectivity, and ease of handling compared to traditional halogenating agents. Initially, the focus of hydantoin (B18101) chemistry was largely centered on their biological activities, with many derivatives being explored for pharmaceutical applications. organic-chemistry.orggoogle.comresearchgate.net However, the realization that the N-halo bond within the hydantoin structure could serve as a potent source of electrophilic halogen led to a paradigm shift in their academic and industrial application.

The parent hydantoin ring system, a five-membered heterocycle, provides a stable scaffold. organic-chemistry.org The substitution at the 5-position of the hydantoin ring plays a crucial role in the stability and reactivity of the corresponding N-halogenated derivatives. It has been noted that 5,5-disubstituted hydantoins form unusually stable N-halogenated compounds. This stability is a significant advantage over many other halogenating agents, which can be hazardous and difficult to handle.

The development of reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) marked a significant step forward. DBDMH has been extensively studied and utilized as a brominating agent, an oxidant, and even as a catalyst in a variety of organic transformations. organic-chemistry.orgresearchgate.netpku.edu.cnresearchgate.netrsc.orgnih.govresearchgate.netresearchgate.netresearchgate.net Its advantages over reagents like liquid bromine or N-bromosuccinimide (NBS) include a high active bromine content, good storage stability, and cost-effectiveness. researchgate.net The success of DBDMH has paved the way for the exploration of other 5,5-disubstituted N-bromohydantoins, with the aim of fine-tuning properties such as solubility and reactivity.

Academic Significance of 1,3 Dibromo 5 Ethyl 5 Methylhydantoin Within the N Bromohydantoin Class

Methodologies for the Synthesis of 5-Ethyl-5-methylhydantoin Precursors

The synthesis of the core heterocyclic structure, 5-ethyl-5-methylhydantoin, is a critical first step. This compound serves as the direct precursor for the subsequent bromination to yield the target molecule. Two classical and effective methods for creating 5,5-disubstituted hydantoins are the Bucherer-Bergs reaction and the Strecker synthesis.

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that is widely regarded as one of the most convenient methods for preparing 5,5-disubstituted hydantoins. mdpi.comencyclopedia.pub The synthesis starts from a ketone, in this case, ethyl methyl ketone (also known as 2-butanone). The ketone is reacted with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, and ammonium (B1175870) carbonate. alfa-chemistry.comwikipedia.org The reaction is typically heated in an aqueous ethanol (B145695) solution. mdpi.com The mechanism involves the initial formation of a cyanohydrin, which then reacts with ammonium carbonate components to form the hydantoin (B18101) ring. alfa-chemistry.com A key advantage of this method is that the hydantoin products are often crystalline and can be easily purified by recrystallization. mdpi.com

The Strecker synthesis offers an alternative route, which also begins with ethyl methyl ketone. organic-chemistry.orgwikipedia.org In this sequence, the ketone reacts with ammonia (B1221849) and a cyanide source to form an α-aminonitrile. organic-chemistry.orgnih.gov This intermediate can then be induced to cyclize, forming the hydantoin ring. While the classical Strecker synthesis is aimed at producing amino acids, modifications allow for the creation of hydantoin heterocycles. wikipedia.orgresearchgate.net

| Method | Starting Material | Key Reagents | Intermediate | General Conditions |

|---|---|---|---|---|

| Bucherer-Bergs Reaction | Ethyl methyl ketone | Ammonium carbonate, Alkali metal cyanide (e.g., NaCN) | Cyanohydrin | Heated aqueous ethanol solution (e.g., 60-70°C). mdpi.com |

| Strecker Synthesis | Ethyl methyl ketone | Ammonia, Cyanide source (e.g., HCN, KCN) | α-Aminonitrile | Two-step process: formation of aminonitrile followed by cyclization. nih.gov |

Bromination Strategies for N-Substitution in Hydantoin Systems

Once the 5-ethyl-5-methylhydantoin precursor is obtained, the next stage involves the electrophilic substitution of bromine atoms onto the two nitrogen atoms of the hydantoin ring. The stability of N-halogenated derivatives is significantly enhanced in 5,5-disubstituted hydantoins, making them unusually stable halogen carriers. google.com The goal is to achieve dibromination to form the 1,3-dibromo derivative.

A primary strategy involves the direct use of elemental **bromine (Br₂) **. The reaction is conducted in an aqueous alkaline medium, where a base such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) is used to facilitate the reaction. google.com The stoichiometry is crucial, requiring approximately two moles of bromine for every mole of the hydantoin precursor to ensure complete dibromination at both the N-1 and N-3 positions.

Another widely used brominating agent in organic synthesis is N-Bromosuccinimide (NBS) . organic-chemistry.orgwikipedia.org NBS is a convenient and solid source of electrophilic bromine, often used for allylic and benzylic brominations, but also effective for the bromination of amides and imides. masterorganicchemistry.comyoutube.com Its use can offer milder reaction conditions compared to handling liquid bromine. The reaction with NBS can be employed to brominate the N-H bonds of the hydantoin ring system. wikipedia.org

| Brominating Agent | Typical Co-Reagents/Solvents | Key Features |

|---|---|---|

| Elemental Bromine (Br₂) | Aqueous alkaline medium (e.g., NaOH, Na₂CO₃) | Direct, powerful brominating agent; requires careful handling and stoichiometric control. google.com |

| N-Bromosuccinimide (NBS) | Organic solvents (e.g., CCl₄, DMF) | Solid, easier-to-handle source of electrophilic bromine; offers potentially milder conditions. organic-chemistry.orgwikipedia.org |

Controlled Halogenation Techniques for High Purity this compound

Achieving high purity and optimal physical properties in the final this compound product is highly dependent on the precise control of reaction parameters during the bromination step. Uncontrolled conditions can lead to impurities and product decomposition. google.com

pH Control is arguably the most critical factor. Research has demonstrated that maintaining the pH of the reaction mixture within a narrow range of 6.0 to 8.0 is essential. google.com More specifically, a pH held between 6.5 and 7.5 by the controlled addition of a base like sodium hydroxide results in a product with superior, free-flowing, and non-dusting properties. google.com Allowing the pH to become highly alkaline leads to inferior products. google.com

Temperature Control is also vital for optimizing the reaction. The bromination is typically carried out at temperatures ranging from approximately 10°C to 30°C . google.com Precise temperature management helps to control the reaction rate and minimize the formation of byproducts.

Advanced Process Control techniques have been developed to further enhance purity and yield. One such method involves the simultaneous and separate feeding of the alkaline hydantoin solution and the brominating agent into the reactor. google.com This concurrent feeding strategy allows for tight control over reaction kinetics and ensures the pH remains stable throughout the process, leading to a product of very high purity (e.g., 99.8%) and a significantly improved particle size. google.com

| Parameter | Optimized Condition | Rationale |

|---|---|---|

| pH | 6.5 - 7.5 google.com | Minimizes decomposition and ensures high product purity and optimal physical properties. google.com |

| Temperature | 10°C - 30°C google.com | Controls reaction kinetics and prevents side reactions. |

| Molar Ratio (Hydantoin:Br₂) | ~1 : 2 | Ensures complete dibromination at both N-1 and N-3 positions. |

| Reagent Addition | Simultaneous co-feeding google.com | Maintains stable reaction kinetics and pH for higher purity and better particle characteristics. google.com |

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on green and sustainable practices. These principles can be applied to the synthesis of this compound to reduce environmental impact and improve safety.

A significant green advancement is the in-situ generation of the brominating agent . One study details a method for synthesizing the related 1,3-dibromo-5,5-dimethylhydantoin where liquid bromine is generated in-situ within a microchannel reactor. pku.edu.cn This is achieved through the reverse disproportionation of hydrobromic acid (HBr) and sodium bromate (B103136) (NaBrO₃) in an aqueous solution, with the resulting bromine being fed directly into the reaction with the hydantoin. pku.edu.cn This approach elegantly avoids the need to handle and store hazardous liquid bromine.

The use of solvent-free reaction conditions is another cornerstone of green chemistry. ias.ac.in Such reactions reduce pollution and handling costs. ias.ac.in For related heterocyclic syntheses, methods utilizing microwave irradiation under solvent-free conditions have proven effective, offering short reaction times and high yields. researchgate.netscience.gov Applying these principles, for instance by conducting the bromination of solid 5-ethyl-5-methylhydantoin with a solid brominating agent like NBS under microwave or thermal conditions, could provide a greener synthetic route.

Finally, biocatalysis offers a promising green alternative for the synthesis of the precursor. The "hydantoinase process" uses enzymes to stereoselectively hydrolyze hydantoins to produce valuable amino acids. mdpi.comresearchgate.net While this is the reverse reaction, the existence of enzymes that act on hydantoin rings suggests the potential for developing enzymatic or chemo-enzymatic routes for the synthesis of the 5-ethyl-5-methylhydantoin precursor itself, starting from more basic building blocks in a more environmentally benign fashion.

Mechanistic Investigations of 1,3 Dibromo 5 Ethyl 5 Methylhydantoin Reactivity

Electron Transfer Pathways in Bromination Reactions Mediated by 1,3-Dibromo-5-ethyl-5-methylhydantoin

The transfer of bromine from DBEMH to a substrate is a fundamental step in bromination reactions. This process can, in principle, occur through different electron transfer pathways. While explicit studies detailing single-electron transfer (SET) pathways in bromination reactions mediated specifically by DBEMH are not extensively documented, the concept of SET is a recognized mechanism in various organic reactions. nih.govnih.gov

In the context of N-halo reagents, an SET pathway would involve the transfer of a single electron from the substrate to the N-halo bond, leading to the formation of a radical cation of the substrate and a radical anion of the hydantoin (B18101). This would be followed by the collapse of this intermediate pair to yield the brominated product. The feasibility of such a pathway is dependent on the redox potentials of both the DBEMH and the substrate.

While direct evidence for SET in typical brominations with DBEMH is scarce, the generation of radical species under certain conditions suggests that pathways involving odd-electron species are possible. For instance, the use of radical initiators in conjunction with related N-bromo compounds points towards the accessibility of radical-mediated transformations. organic-chemistry.org

Radical and Ionic Mechanisms in Transformations Initiated by this compound

The chemical behavior of DBEMH is characterized by its ability to initiate reactions through either radical or ionic mechanisms, with the predominant pathway being highly dependent on the reaction conditions and the nature of the substrate.

Radical Mechanisms:

Radical pathways are often implicated in reactions initiated by light, heat, or the presence of a radical initiator. For instance, the bromination of methylarenes using the analogous DBDMH in the presence of 2,2′-azobis(isobutyronitrile) (AIBN), a well-known radical initiator, strongly suggests the involvement of a bromine radical in the hydrogen abstraction step from the methyl group. organic-chemistry.org

Further evidence for radical involvement comes from studies on the dibromination of alkenes. While one study using DBDMH suggested that a radical process was not the major pathway, another proposed a bromine radical pathway for the same transformation, supported by control experiments involving radical scavengers and sensitivity to light. organic-chemistry.org This highlights the subtle balance that can exist between different mechanistic manifolds.

Ionic Mechanisms:

In many transformations, DBEMH acts as a source of an electrophilic bromine species (Br+), leading to an ionic mechanism. This is particularly prevalent in the bromination of electron-rich aromatic compounds and in addition reactions to alkenes. The reaction is believed to proceed via the formation of a bromonium ion intermediate, which is then attacked by a nucleophile.

A clear example of an ionic mechanism is the proposed pathway for the esterification of carboxylic acids catalyzed by DBDMH. In the presence of water, DBDMH is thought to decompose to form hypobromous acid (HOBr). nih.gov The HOBr then protonates the carboxylic acid, activating it towards nucleophilic attack by the alcohol. This pathway is supported by the observation that the reaction commences after the complete conversion of DBDMH to its debrominated form, 5,5-dimethylhydantoin (B190458) (DMH), and that DMH itself is not a catalyst for the reaction. nih.gov The significant drop in pH during the initial phase of the reaction further supports the generation of acidic bromine species. nih.gov

The electrophilic nature of the bromine in DBEMH can be enhanced by the presence of strong acids, further favoring ionic pathways. researchgate.net

Influence of Solvent Systems and Catalysts on Reaction Mechanisms

The choice of solvent and the use of catalysts can profoundly influence the reaction mechanism and, consequently, the outcome of transformations involving this compound.

Solvent Effects:

The polarity and coordinating ability of the solvent can stabilize or destabilize key intermediates, thereby favoring one mechanistic pathway over another. For the dibromination of alkenes with DBDMH, diethyl ether was identified as an effective solvent. organic-chemistry.org Interestingly, the presence of water was found to enhance the reaction's efficiency, which could be attributed to the formation of reactive species like HOBr, pointing towards an ionic mechanism. organic-chemistry.orgnih.gov In the ortho-monobromination of phenols and polyphenols using DBDMH, chloroform (B151607) was employed as the solvent. okayama-u.ac.jp The reaction yield was noted to be significantly lower in a more polar and coordinating solvent like dimethylformamide (DMF), where the starting material remained largely unreacted. okayama-u.ac.jp This suggests that less polar solvents may better facilitate the desired electrophilic substitution in this case.

Catalytic Effects:

Catalysts can be employed to enhance the reactivity of DBEMH and to steer the reaction towards a specific mechanistic pathway, often leading to improved yields and selectivity.

Acid Catalysis: Strong acids, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), have been shown to increase the reactivity of DBDMH in the bromination of aromatic compounds. researchgate.net The acid likely protonates the hydantoin ring, increasing the electrophilicity of the bromine atoms and favoring an ionic mechanism.

Organocatalysis: Simple organic molecules can also catalyze reactions involving DBEMH. For example, thiourea (B124793) has been used as an organocatalyst for the stereospecific dibromination of alkenes with DBDMH. organic-chemistry.org

Metal Catalysis: Transition metal catalysts can also be used in conjunction with N-bromo hydantoins. A chiral bisoxazoline ligand complexed with copper has been utilized for the asymmetric oxidative desymmetrization of glycerols using DBDMH. organic-chemistry.org

The interplay between the substrate, solvent, and any catalysts present determines the operative mechanistic pathway in reactions mediated by this compound.

| Transformation | Proposed Mechanism | Key Evidence/Conditions | Reference |

| Benzylation of Methylarenes | Radical | Use of AIBN (radical initiator) with DBDMH | organic-chemistry.org |

| Dibromination of Alkenes | Radical | Supported by radical scavenger experiments and light sensitivity with DBDMH | organic-chemistry.org |

| Esterification of Carboxylic Acids | Ionic | Formation of HOBr from DBDMH in the presence of water; reaction starts after DBDMH is consumed | nih.gov |

| Aromatic Bromination | Ionic | Enhanced reactivity of DBDMH in the presence of strong acids (e.g., TMSOTf) | researchgate.net |

| Stereospecific Dibromination of Alkenes | Ionic (catalyzed) | Use of a thiourea organocatalyst with DBDMH | organic-chemistry.org |

Applications of 1,3 Dibromo 5 Ethyl 5 Methylhydantoin in Diverse Organic Transformations

Regioselective and Stereoselective Bromination Reactions

The N-bromo bonds in the hydantoin (B18101) ring are the source of electrophilic bromine, making the reagent an excellent choice for various bromination reactions. It often serves as a more convenient and sometimes more selective alternative to liquid bromine or N-bromosuccinimide (NBS). organic-chemistry.org

1,3-Dibromo-5-ethyl-5-methylhydantoin is an effective reagent for the electrophilic addition of bromine across carbon-carbon double and triple bonds. Research on the analogous DBDMH demonstrates its utility in the direct 1,2-dibromination of alkenes. organic-chemistry.org This reaction typically proceeds under mild conditions without the need for a catalyst, affording the corresponding vicinal dibromides with high yields and excellent anti-diastereoselectivity. organic-chemistry.orgmasterorganicchemistry.com The reaction is initiated by the electrophilic attack of the alkene's π-bond on a bromine atom, leading to the formation of a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.org Subsequent backside attack by the bromide ion results in the observed anti-addition of the two bromine atoms. masterorganicchemistry.com

Furthermore, organocatalytic methods have been developed to achieve stereospecific dibromination of functionalized alkenes and alkynes using DBDMH as the bromine source in the presence of a simple thiourea (B124793) catalyst. organic-chemistry.org This approach extends the utility of the reagent to the synthesis of chiral bromo-compounds.

Table 1: Catalyst-Free 1,2-Dibromination of Various Alkenes with DBDMH This table presents data for the analogous compound 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH).

| Entry | Substrate (Alkene) | Product | Yield (%) |

| 1 | Styrene | 1,2-Dibromo-1-phenylethane | 96 |

| 2 | Indene | trans-1,2-Dibromoindane | 98 |

| 3 | Cyclohexene | trans-1,2-Dibromocyclohexane | 95 |

| 4 | 1-Octene | 1,2-Dibromooctane | 92 |

| 5 | Methyl oleate | Methyl 9,10-dibromostearate | 94 |

Data sourced from studies on DBDMH, which is expected to have similar reactivity. organic-chemistry.org

The reagent is widely used for the electrophilic bromination of activated aromatic and heteroaromatic rings. It is particularly effective for the regioselective monobromination of phenols and polyphenols. okayama-u.ac.jp Using a simple and convenient method, the addition of the reagent to phenols in chloroform (B151607) at room temperature leads to the corresponding ortho-monobrominated products in good to excellent yields. okayama-u.ac.jp This selectivity is advantageous as traditional methods using elemental bromine often result in mixtures of mono- and polybrominated compounds. okayama-u.ac.jp

The reactivity of the reagent can be enhanced by the presence of strong acids, allowing for the bromination of even deactivated aromatic systems. researchgate.net It has been successfully employed for the bromination of various aromatic derivatives, including those with electron-withdrawing substituents, when used in conjunction with acids like trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). researchgate.net

Table 2: Ortho-Monobromination of Phenols with DBDMH This table presents data for the analogous compound 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

| Entry | Substrate (Phenol) | Solvent | Product | Yield (%) |

| 1 | Phenol | Chloroform | 2-Bromophenol | 93 |

| 2 | p-Cresol | Chloroform | 2-Bromo-4-methylphenol | 95 |

| 3 | o-Cresol | Chloroform | 6-Bromo-2-methylphenol | 90 |

| 4 | 2-Naphthol | Chloroform | 1-Bromo-2-naphthol | 98 |

| 5 | Resorcinol | Chloroform | 2-Bromo-1,3-benzenediol | 85 |

Data sourced from studies on DBDMH, which is expected to have similar reactivity. okayama-u.ac.jp

The selective functionalization of complex molecules like nucleosides and carbohydrates is a critical task in bio-organic chemistry. While direct bromination of nucleobases often employs reagents like NBS, N-bromo hydantoins represent a viable alternative. researchgate.net A key application in this area is the use of DBDMH as a thiophilic activator for glycosylation reactions involving thioglycosides. beilstein-journals.org Thioglycosides are stable and versatile glycosyl donors used in oligosaccharide synthesis. beilstein-journals.org In the presence of a co-promoter such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), DBDMH effectively activates the thioglycoside donor, facilitating the formation of a glycosidic bond with a glycosyl acceptor. beilstein-journals.org This method has proven successful for both solution-phase synthesis and automated glycan assembly on a solid support, demonstrating its robustness for constructing complex bio-organic structures like oligosaccharides. beilstein-journals.org

Oxidative Transformations Mediated by this compound

Beyond its role as a brominating agent, this compound is a competent oxidizing agent. The bromine atoms in the molecule are in a +1 oxidation state and can accept electrons, leading to the oxidation of various functional groups.

An important application is the oxidation of alcohols to carbonyl compounds. nih.govscielo.br Primary alcohols can be selectively oxidized to aldehydes, and secondary alcohols to ketones, often in high yields. scispace.com Protocols have been developed using the reagent in conjunction with aqueous hydrogen peroxide, offering a more environmentally friendly approach where water is the primary solvent. nih.govscispace.com These methods are effective for a wide range of substrates, including benzylic and aliphatic alcohols, and typically avoid over-oxidation to carboxylic acids and bromination of aromatic rings. scispace.com

The oxidation of thiols to disulfides is another crucial transformation, particularly in peptide and protein chemistry. organic-chemistry.org The reagent provides a mild, rapid, and efficient method for this conversion. organic-chemistry.org The reaction proceeds quickly at room temperature under both solution and solvent-free conditions, affording the corresponding disulfides in high yields. organic-chemistry.org A significant advantage is the high chemoselectivity of the process; other sensitive functional groups such as hydroxyls and aromatic rings are generally unaffected. organic-chemistry.org

Table 3: Oxidation of Alcohols and Thiols with DBDMH This table presents data for the analogous compound 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).

| Entry | Substrate | Product | Conditions | Yield (%) | Reference |

| 1 | Benzyl alcohol | Benzaldehyde | DBDMH, H₂O₂, H₂O, 60°C | 85 | nih.gov |

| 2 | 1-Phenylethanol | Acetophenone | DBDMH, solvent-free, 70-80°C | 95 | scielo.br |

| 3 | Cyclohexanol | Cyclohexanone | DBDMH, H₂O₂, H₂O, 60°C | 90 | scispace.com |

| 4 | Thiophenol | Diphenyl disulfide | DBDMH, CH₂Cl₂, rt | 98 | organic-chemistry.org |

| 5 | Benzyl mercaptan | Dibenzyl disulfide | DBDMH, solvent-free, rt | 97 | organic-chemistry.org |

Data sourced from studies on DBDMH, which is expected to have similar reactivity.

The reagent also mediates a variety of oxidative functionalization and cyclization reactions. It can act as both an oxidant and a bromine source in one-pot, multi-step sequences. For instance, a two-step, one-pot protocol has been developed for the synthesis of α-bromo ketones directly from alkenes in water. rsc.org In this process, the reagent first facilitates the formation of a bromohydrin, which is then oxidized in situ to the corresponding α-bromo ketone. rsc.org

Another example of its utility in oxidative functionalization is the oxidative rearrangement of 3-aminoindazoles, which yields diversely functionalized 1,2,3-benzotriazine-4(3H)-ones. organic-chemistry.org This halogen-induced ring expansion proceeds in good yields at room temperature. organic-chemistry.org Furthermore, the reagent has been used to mediate the oxidative amidation of terminal alkenes in water, converting them into valuable amide products in a metal- and organic solvent-free protocol. rsc.org These transformations showcase the reagent's capacity to facilitate the construction of complex molecular architectures through oxidative pathways.

This compound as a Catalyst or Precatalyst in Organic Synthesis

This compound, a halogenated hydantoin derivative, is emerging as a versatile and efficient catalyst in a variety of organic transformations. While much of the foundational research has been conducted on its close analog, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), the principles of reactivity are directly applicable to the ethyl-methyl variant. These reagents are valued for being inexpensive, stable, and relatively safe to handle compared to other brominating agents. mdpi.comnih.gov Their catalytic activity stems from the ability to act as a source of electrophilic bromine, facilitating reactions under mild and often metal-free conditions. nih.govresearchgate.net

Catalytic Activation of Carbonyl Functionality

The activation of carbonyl groups is a fundamental process in organic synthesis, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov this compound, much like its dimethyl analog, serves as an effective precatalyst for the activation of carbonyl moieties, particularly in esterification and aldol (B89426) condensation reactions. mdpi.comnih.govresearchgate.net

Research conducted on DBDMH demonstrates its capacity to catalyze the direct dehydrative esterification of carboxylic acids with alcohols. mdpi.com This methodology is notable for its operational simplicity, proceeding under neat (solvent-free) conditions and without the need for azeotropic removal of water. mdpi.comnih.gov The reaction is tolerant to both air and moisture, which simplifies the experimental setup. mdpi.comnih.gov A plausible mechanism involves the in situ generation of an acyl hypobromite (B1234621) intermediate, which is highly reactive towards nucleophilic attack by the alcohol.

The versatility of this catalytic system is showcased by its successful application across a wide array of substrates, including various carboxylic acids and alcohols. mdpi.com The reaction conditions are generally mild, with temperatures typically around 70°C. mdpi.com

Table 1: DBDMH-Catalyzed Esterification of Benzoic Acid with Various Alcohols

| Alcohol | Conversion (%) | Yield (%) |

|---|---|---|

| Methanol | 100 | 95 |

| Ethanol (B145695) | 98 | 93 |

| n-Propanol | 97 | 91 |

| Isopropanol | 85 | 80 |

| n-Butanol | 96 | 90 |

Data based on reactions with the analog 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). mdpi.com

Similarly, self- and cross-aldol condensations of aldehydes are efficiently catalyzed by DBDMH, providing access to α,β-unsaturated aldehydes and ketones, which are valuable synthetic intermediates. mdpi.com The reaction proceeds under neat conditions at elevated temperatures (e.g., 80°C), and the catalyst loading is typically low (e.g., 7 mol%). mdpi.com

Table 2: DBDMH-Catalyzed Self-Aldol Condensation of Aldehydes

| Aldehyde | Time (min) | Conversion (%) | Yield (%) |

|---|---|---|---|

| Butanal | 45 | 98 | 92 |

| Pentanal | 60 | 97 | 91 |

| Hexanal | 75 | 96 | 90 |

| Heptanal | 90 | 95 | 89 |

Data based on reactions with the analog 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). mdpi.com

Role in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates all or most of the atoms of the starting materials, are highly valued for their efficiency and atom economy. This compound and its congeners have proven to be effective catalysts for such transformations.

One of the most notable examples is the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea to synthesize 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs). researchgate.net Research on DBDMH has shown it to be an efficient catalyst for this reaction, often performed under solvent-free conditions and with microwave irradiation to accelerate the reaction rate. researchgate.net The advantages of using this catalyst include short reaction times, high product yields, and the use of an inexpensive and commercially available reagent. researchgate.net The catalytic role is likely to involve the activation of the aldehyde component, facilitating the initial condensation steps of the reaction cascade.

The scope of this catalytic system is broad, accommodating a variety of aromatic and aliphatic aldehydes, affording the corresponding DHPMs in good to excellent yields. researchgate.net

Table 3: DBDMH-Catalyzed Biginelli Reaction

| Aldehyde | Product Yield (%) |

|---|---|

| Benzaldehyde | 92 |

| 4-Chlorobenzaldehyde | 95 |

| 4-Methylbenzaldehyde | 90 |

| 4-Nitrobenzaldehyde | 88 |

| Propanal | 78 |

Data based on reactions with the analog 1,3-dibromo-5,5-dimethylhydantoin (DBDMH). researchgate.net

Selective Deprotection Strategies Utilizing this compound

The protection and deprotection of functional groups are fundamental strategies in multi-step organic synthesis. researchgate.net While N-bromo compounds are known for their oxidative capabilities, their application in selective deprotection is a more nuanced area of study. There is limited specific information in the surveyed literature regarding the use of this compound for the selective deprotection of common protecting groups for alcohols and amines. However, based on the reactivity of similar N-halo reagents, some potential applications can be inferred. For instance, the oxidative cleavage of certain protecting groups could be a plausible synthetic strategy. It is important to note that these are potential applications and require further experimental validation.

Computational and Theoretical Studies on 1,3 Dibromo 5 Ethyl 5 Methylhydantoin

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 1,3-Dibromo-5-ethyl-5-methylhydantoin, these calculations would provide critical insights into its electronic makeup and inherent reactivity.

Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals would indicate the likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps would also be generated to visualize the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. This information is vital for predicting how the molecule would interact with other reagents.

While a DFT study on the unhalogenated precursor, 5-Ethyl-5-methylhydantoin (B102286), has been reported, which determined its electronic energy gap, similar detailed analyses for the dibrominated derivative are not present in the reviewed literature.

Table 1: Hypothetical Data from Quantum Chemical Calculations of this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | Indicates the electron-donating ability. | |

| LUMO Energy | Indicates the electron-accepting ability. | |

| HOMO-LUMO Gap (ΔE) | Relates to chemical reactivity and stability. | |

| Dipole Moment | Indicates the overall polarity of the molecule. | |

| N-Br Bond Length | Provides insight into the lability of the bromine atoms. | |

| C=O Bond Length | Relates to the carbonyl group's reactivity. |

Note: The table above is for illustrative purposes only, as specific data for this compound is not available.

Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for mapping out the energetic landscape of a chemical reaction. For reactions involving this compound, such as halogenation or oxidation, modeling would identify the most plausible reaction mechanisms.

This involves locating the transition state structures for each step of the proposed pathway. The energy of these transition states is critical for determining the activation energy and, consequently, the reaction rate. By comparing the activation energies of different potential pathways, the most favorable mechanism can be identified.

For example, in a bromination reaction, modeling could distinguish between a radical-based mechanism and an ionic mechanism by calculating the energies of the respective intermediates and transition states. This level of detailed mechanistic insight is currently not available for this compound.

Prediction of Selectivity in Halogenation and Oxidation Processes

This compound has the potential to act as a halogenating and oxidizing agent. Computational studies are instrumental in predicting the selectivity of such reagents.

Regioselectivity: In the halogenation of aromatic compounds, for instance, theoretical calculations can predict whether the substitution will occur at the ortho, meta, or para position. This is often achieved by modeling the stability of the different possible intermediates (e.g., sigma complexes).

Chemoselectivity: When a substrate contains multiple functional groups, predicting which one will react is a key challenge. Computational models can assess the reactivity of each functional group towards this compound, thereby predicting the chemoselectivity of the reaction. For example, in a molecule containing both an alkene and an alcohol, modeling could determine whether bromination of the double bond or oxidation of the alcohol is the more likely outcome.

While extensive research has been conducted on the selectivity of other brominating agents like N-bromosuccinimide (NBS) and the related 1,3-Dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), specific predictive models for this compound are absent from the current body of scientific literature. nih.govresearchgate.netrsc.org

Advanced Analytical Techniques for Research on 1,3 Dibromo 5 Ethyl 5 Methylhydantoin Reactions

Spectroscopic Methodologies for Reaction Monitoring and Product Characterization

Spectroscopic methods are indispensable for real-time monitoring of reactions involving 1,3-Dibromo-5-ethyl-5-methylhydantoin and for elucidating the structure of resulting products. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for researchers.

In many organic reactions, such as esterification or aldol (B89426) condensation where a related compound, 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), acts as a catalyst or reagent, ¹H-NMR spectroscopy is frequently used to determine the conversion percentage of reactants to products. nih.gov By integrating the signals corresponding to specific protons in both the starting materials and the products, a quantitative measure of reaction progress can be obtained. nih.gov For instance, in the esterification of carboxylic acids, the disappearance of the acid's characteristic signals and the appearance of new ester signals are monitored over time. nih.gov

Infrared (IR) spectroscopy is another key technique, used to identify functional groups present in the reactants and products. okayama-u.ac.jp The progress of a reaction can be followed by observing the disappearance of the vibrational bands of the starting materials and the emergence of bands corresponding to the newly formed products. For example, in the synthesis of this compound itself, IR spectroscopy would be used to confirm the N-Br bond formation and the integrity of the hydantoin (B18101) ring structure. The table below summarizes typical spectroscopic data used in the characterization of hydantoin derivatives and related reaction components.

Table 1: Spectroscopic Data for Characterization

| Technique | Analyte/Functional Group | Typical Observation | Application in Research |

|---|---|---|---|

| ¹H-NMR | Reactant vs. Product Protons | Changes in chemical shifts and signal integration | Determining reaction conversion and yield. nih.gov |

| ¹³C-NMR | Carbonyl Carbon (C=O) | Shift in ppm upon reaction | Confirming changes to the carbonyl group in reactions. okayama-u.ac.jp |

| FT-IR | Carbonyl Group (C=O) | Strong absorption band ~1700-1780 cm⁻¹ | Identifying the hydantoin ring structure. |

| FT-IR | N-Br Bond | Characteristic vibrational frequency | Confirming the presence of the active bromine atoms. |

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography is essential for separating this compound from starting materials, byproducts, and solvents, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

Research on related halogenated hydantoins, such as 1-bromo-3-chloro-5,5-dimethylhydantoin and 1,3-dichloro-5-ethyl-5-methylhydantoin, utilizes HPLC for analysis. epa.gov Reverse-phase HPLC methods are common for analyzing compounds like 1,3-dibromo-5,5-dimethylhydantoin, a close structural analog. sielc.com These methods can be adapted for this compound. A typical setup involves a C18 or similar nonpolar stationary phase column with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric acid or formic acid for Mass Spectrometry compatibility. sielc.com The purity of a synthesized batch of the compound can be determined by integrating the area of the main peak and comparing it to the area of any impurity peaks. For instance, the purity of 1,3-dibromo-5,5-dimethylhydantoin has been reported to be as high as 99.8% based on its theoretical bromine content, a value likely verified by chromatographic and titrimetric methods combined. google.com

Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, especially for monitoring reactions like the bromination of phenols where the volatility of the products allows for this technique. okayama-u.ac.jp It helps in identifying different products in a mixture, such as mono- and di-bromo derivatives, and in following the disappearance of the starting material. okayama-u.ac.jp

Table 2: Example Chromatographic Parameters for Hydantoin Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detector | Application |

|---|---|---|---|---|

| HPLC | Reverse Phase (e.g., Newcrom R1, C18) sielc.com | Acetonitrile/Water/Phosphoric Acid sielc.com | UV, MS | Purity assessment and separation of impurities. epa.govsielc.com |

| GC-MS | Capillary Column (e.g., silica) okayama-u.ac.jp | Helium | Mass Spectrometer | Monitoring reaction progress and identifying byproducts. okayama-u.ac.jp |

Quantitative Methodologies for Oxidative Reactivity Assessment

A critical aspect of the application of this compound is its function as an oxidizing agent. Quantitative methods are therefore necessary to determine its oxidative capacity, often expressed in terms of its active bromine content.

Titrimetric analysis is a primary method for quantifying the oxidative power of this compound. Specifically, iodometric titration is a standard procedure. google.com In this method, the dibromo compound oxidizes iodide ions (from a source like potassium iodide) to iodine. The liberated iodine is then titrated with a standard solution of a reducing agent, typically sodium thiosulfate (B1220275), using a starch indicator to detect the endpoint. The amount of sodium thiosulfate solution required is directly proportional to the amount of active bromine in the hydantoin compound.

Research has demonstrated that this compound can be used as a quantitative oxidant for the titrimetric determination of various substances. orientjchem.org It has been successfully used to determine the concentration of compounds like hydrazine, thiourea (B124793), hydroquinone, and ascorbic acid with a reported error of ±0.2%. orientjchem.org This highlights its reliability and potency as an analytical oxidizing agent. The reactions are stoichiometric and proceed rapidly, making it a suitable titrant.

Table 3: Titrimetric Determination Using this compound

| Analyte | Reaction Principle | Indication Method | Reported Accuracy |

|---|---|---|---|

| Hydrazine orientjchem.org | Oxidation by DBEH | Visual/Potentiometric | ±0.2% error orientjchem.org |

| Thiourea orientjchem.org | Oxidation by DBEH | Visual/Potentiometric | ±0.2% error orientjchem.org |

| Hydroquinone orientjchem.org | Oxidation by DBEH | Visual/Potentiometric | ±0.2% error orientjchem.org |

| Ascorbic Acid orientjchem.org | Oxidation by DBEH | Visual/Potentiometric | ±0.2% error orientjchem.org |

| Active Bromine Content | Iodometric Titration google.com | Starch Indicator | Theoretical value determination google.com |

Broader Academic and Environmental Research Perspectives

Comparative Studies with Analogous N-Halogenated Reagents in Research Contexts

In synthetic organic chemistry, N-halogenated reagents are indispensable for a variety of transformations. The reactivity and efficacy of DBEMH are best understood through comparison with its dimethyl analog, DBDMH, and other common brominating agents like N-bromosuccinimide (NBS).

The primary structural difference between DBEMH and DBDMH is the substitution at the C5 position of the hydantoin (B18101) ring: an ethyl and a methyl group for the former, and two methyl groups for the latter. This seemingly minor change can influence physical properties such as solubility. The presence of the ethyl group in DBEMH may decrease its solubility in water while enhancing its compatibility with organic media compared to DBDMH.

Studies on DBDMH reveal it to be a highly efficient reagent, often superior to NBS for certain applications. For instance, in the esterification of benzoic acid with methanol, DBDMH used as a catalyst showed quantitative conversion, outperforming NBS and other N-halo reagents under similar conditions. mdpi.comnih.gov DBDMH is also considered a convenient and inexpensive alternative to NBS for the bromination of electron-rich aromatic compounds. organic-chemistry.org NBS, while a versatile and widely used reagent, can be more capricious depending on reaction conditions and may lead to competing side reactions, such as benzylic bromination, if not carefully controlled. nih.govmasterorganicchemistry.comacs.org Photocatalytic methods have been developed to enhance the electrophilicity of NBS and steer its reactivity towards the desired aromatic bromination. acs.org

The comparative performance of these reagents is often reaction-dependent. In the direct 1,2-dibromination of alkenes, DBDMH provides excellent yields under mild, catalyst-free conditions. organic-chemistry.org Similarly, for the ortho-monobromination of phenols, DBDMH offers a simple and convenient method, whereas reactions with other agents can often lead to mixtures of mono- and poly-brominated products. okayama-u.ac.jp

Interactive Data Table: Comparison of Brominating Agents in a Model Reaction (Note: Data is based on studies of the analog DBDMH and is representative of the expected performance class of DBEMH)

| Reagent | Reaction Type | Substrate | Yield (%) | Key Observations | Reference |

| DBDMH | Catalytic Esterification | Benzoic Acid | >99 | Exhibited the highest efficiency among tested N-halamines and N-halosuccinimides. | mdpi.comnih.gov |

| NBS | Catalytic Esterification | Benzoic Acid | 35 | Significantly lower conversion compared to DBDMH under identical conditions. | mdpi.com |

| DBDMH | Ortho-bromination | Phenols | 92.5 | High yield and regioselectivity for the ortho-product. | okayama-u.ac.jp |

| NBS | Aromatic Bromination | Methoxybenzenes | High | Effective, especially in polar solvents like acetonitrile (B52724) for regiospecific bromination. | acs.orgwikipedia.org |

| DBDMH | Dibromination | Alkenes | Good to Excellent | Proceeds smoothly without a catalyst. | organic-chemistry.org |

Academic Investigations into By-product Formation and Degradation in Reaction Systems

A critical aspect of utilizing N-halogenated reagents in synthesis and environmental applications is understanding the formation of by-products and the degradation pathways of the parent compound.

In synthetic reactions, the selectivity of the brominating agent is paramount. While reagents like DBDMH are noted for high selectivity in certain reactions like ortho-bromination of phenols, deviations can occur. okayama-u.ac.jp Depending on the substrate and reaction conditions, the use of N-halamines can sometimes yield a mixture of mono- and poly-halogenated derivatives, complicating purification and reducing the yield of the desired product. okayama-u.ac.jp During oxidation reactions, such as the conversion of thiols to disulfides, DBDMH is reported to be highly selective, avoiding over-oxidation side products. organic-chemistry.org The work-up procedure for reactions involving DBDMH often includes a wash with a reducing agent like sodium thiosulfate (B1220275) or sodium bisulfite to quench any remaining active bromine and remove the hydantoin by-product. mdpi.comokayama-u.ac.jp

From an environmental and toxicological standpoint, the degradation of halogenated hydantoins is of significant interest. When used as biocides in water treatment, these compounds hydrolyze to release hypobromous acid (HOBr), the active antimicrobial agent. nih.gov This process leaves behind the hydantoin ring structure. For 1,3-dibromo-5-ethyl-5-methylhydantoin, the persistent metabolite would be 5-ethyl-5-methylhydantoin (B102286) (EMH). nih.govscbt.com

Toxicological data for the halohydantoin class of compounds are often developed using these persistent metabolites (EMH and its analog, 5,5-dimethylhydantoin (B190458) or DMH), as the intact halogenated molecules are too reactive for many long-term studies. scbt.com Research indicates that EMH and DMH are largely excreted unchanged in animal models. scbt.com The hydrolysis of the parent N-halamine itself can be complex. Under certain conditions, particularly in the absence of halogen demand, degradation can proceed beyond dehalogenation to form by-products including N-chloroimines, ketones, carbon dioxide, and nitrogen. scbt.com In thermal decomposition, combustion of DBDMH produces carbon oxides, hydrogen bromide, and nitrogen oxides. scbt.com

Exploration of Supported or Heterogenized this compound Systems for Sustainable Synthesis

The principles of green chemistry encourage the development of synthetic methods that are more sustainable, for example, by using recyclable reagents or catalysts and minimizing solvent use. The heterogenization of reagents, by immobilizing them on a solid support, is a key strategy in this endeavor. A supported reagent can be easily separated from the reaction mixture by simple filtration, allowing for its potential reuse and leading to a cleaner product stream.

While specific research on supported this compound is not widely documented, the broader field of supported N-halamines provides a clear blueprint for future exploration. N-halamine moieties have been successfully grafted onto various polymer backbones, including polystyrene and polyurethane, to create regenerable, antimicrobial surfaces and materials. rsc.orgresearchgate.netusd.edufrontiersin.org

Key approaches to heterogenization include:

Polymer-Supported Reagents: N-halamine precursors, such as 5,5-dimethylhydantoin, can be chemically bonded to a polymer resin like chloromethylated polystyrene. rsc.org The hydantoin group on the solid support is then halogenated. This creates a solid-phase brominating agent that can be used in reactions, recovered, and potentially re-halogenated for reuse.

Silica-Supported Systems: N-halamine functionalities can be grafted onto the surface of silica (B1680970) particles, creating a stable, high-surface-area material with potent antimicrobial activity.

Solvent-Free and Water-Based Systems: Research on DBDMH has demonstrated its utility as a catalyst or reagent under solvent-free conditions or in water, which aligns with green chemistry goals. mdpi.comrsc.orgresearchgate.net It has been used for one-pot syntheses, such as the preparation of α-bromo ketones from alkenes in water, acting as both an oxidant and a bromine source. rsc.org These protocols reduce reliance on volatile and often hazardous organic solvents.

The development of a heterogenized form of this compound would represent a significant advancement, combining its reactivity with the practical and environmental benefits of a recoverable and recyclable reagent system. Such a system would be highly attractive for both laboratory-scale synthesis and industrial chemical processes.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Transformations

Future research is expected to focus on leveraging the unique reactivity of 1,3-Dibromo-5-ethyl-5-methylhydantoin to develop new synthetic methodologies. Based on the precedent set by DBDMH, this compound holds promise as a catalyst or mediator in a variety of organic transformations beyond simple bromination.

Key research areas include:

Catalytic Activation of Carbonyl Groups: Studies on DBDMH have shown its efficacy as a metal-free precatalyst for activating carbonyl moieties. mdpi.comresearchgate.netnih.gov This enables crucial reactions like direct esterification of carboxylic acids and aldol (B89426) condensations under mild, neat conditions. mdpi.comnih.gov Future work could explore the efficiency of this compound in these transformations, potentially revealing advantages in solubility or catalytic turnover due to the asymmetric substitution at the 5-position.

Oxidative Reactions: DBDMH is a known oxidant, capable of converting thiols to disulfides efficiently and selectively under mild, solvent-free conditions. organic-chemistry.org Research could extend to the use of this compound for a broader range of oxidative reactions, such as the oxidative amidation of terminal alkenes in aqueous media. rsc.org

Multi-component Reactions: The ability of DBDMH to catalyze one-pot, three-component Biginelli reactions for the synthesis of dihydropyrimidinones highlights its potential in building complex molecular scaffolds. researchgate.net Investigating this compound in similar multi-component strategies could lead to the efficient synthesis of diverse heterocyclic libraries. researchgate.net

Synthesis of Acetylals: DBDMH has been shown to efficiently catalyze the acetylation of aldehydes to form 1,1-diacetates. researchgate.net This application could be explored for the ethyl-methyl analog, providing a mild and neutral method for protecting aldehyde functionalities.

| Potential Synthetic Transformation | Precedent with DBDMH | Anticipated Advantage of Ethyl-Methyl Variant |

| Direct Esterification | Effective metal-free precatalyst for esterification of carboxylic acids. mdpi.comresearchgate.net | Potentially altered solubility and reaction kinetics. |

| Aldol Condensation | Mediates self- and cross-aldol condensations of aldehydes. mdpi.comnih.gov | May influence stereoselectivity due to steric differences. |

| Thiol Oxidation | Selective oxidation of thiols to disulfides. organic-chemistry.org | High efficiency and chemoselectivity expected. |

| Biginelli Reaction | Catalyzes one-pot synthesis of dihydropyrimidinones. researchgate.net | Potential for generating novel libraries of heterocyclic compounds. |

| Acetylation of Aldehydes | Catalyzes formation of 1,1-diacetates under neutral conditions. researchgate.net | Mild and efficient protection of aldehydes. |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. nih.govresearchgate.net While direct studies on this compound in flow systems are yet to be published, its characteristics make it a prime candidate for such integration.

Future research in this domain would likely involve:

Developing Continuous Flow Protocols: Adapting the known DBDMH-mediated reactions, such as brominations, oxidations, and esterifications, to a continuous flow setup. mdpi.comorganic-chemistry.orgorganic-chemistry.org This would enable precise control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields and purity. researchgate.net

Automated Reaction Optimization: Utilizing automated synthesis platforms to rapidly screen reaction conditions (e.g., catalyst loading, temperature, flow rate) for reactions involving this compound. This high-throughput approach can significantly accelerate the discovery and optimization of new synthetic methods. researchgate.net

On-demand Reagent Generation: Exploring the in-situ generation of reactive brominating species from this compound within a flow reactor. This would enhance safety by avoiding the storage and handling of highly reactive intermediates.

The integration of this compound into automated systems could streamline the synthesis of pharmaceutical intermediates and other fine chemicals, reducing waste and improving process safety. researchgate.net

Exploration in Materials Science and Polymer Chemistry

The application of N-halamine compounds in materials science is an emerging area with significant potential. The ability of this compound to act as a source of electrophilic bromine and as an oxidant can be harnessed for the synthesis and modification of polymers and other materials.

Prospective research directions include:

Surface Modification: Using the compound to graft functional molecules onto polymer surfaces. The bromination of a surface followed by nucleophilic substitution is a viable strategy for altering surface properties such as hydrophobicity, biocompatibility, or conductivity.

Polymer Synthesis and Cross-linking: Investigating its role as an initiator or co-reagent in polymerization reactions. Furthermore, its ability to facilitate the formation of disulfide bonds from thiols could be applied to the cross-linking of thiol-functionalized polymers, creating novel hydrogels or elastomers. organic-chemistry.org

Antimicrobial Materials: Capitalizing on the well-established antimicrobial properties of N-halamines. nih.govnih.gov Research could focus on incorporating this compound into polymers and coatings to create materials with rechargeable antimicrobial activity for use in medical devices, water purification systems, and food packaging. The parent compound, 5-ethyl-5-methylhydantoin (B102286), is a known persistent metabolite from related halohydantoins used for toxicity data development. nih.govnih.gov

Advanced Catalyst Design and Immobilization

The use of 1,3-Dibromo-5,ethyl-5-methylhydantoin's analog, DBDMH, as a precatalyst opens avenues for designing more sophisticated and reusable catalytic systems. mdpi.comnih.gov Immobilizing the catalyst on a solid support is a key strategy for improving its practicality in industrial processes.

Future research in this area could focus on:

Q & A

Q. What interdisciplinary approaches enhance mechanistic understanding of its applications?

- Methodological Answer : Integrate chemical engineering principles (e.g., membrane separation for byproduct removal ) with microbiological assays to optimize industrial biocidal formulations. Collaborate with computational chemists to simulate reaction pathways and identify catalytic intermediates . Cross-reference agricultural intermediate applications () with ecotoxicology data to develop sustainable use protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.